molecular formula C16H19BO2S B2965876 3-Phenylthiophene-2-boronic acid pinacol ester CAS No. 1446654-86-9

3-Phenylthiophene-2-boronic acid pinacol ester

Cat. No.: B2965876
CAS No.: 1446654-86-9
M. Wt: 286.2
InChI Key: BEBGZFPHIHLLRL-UHFFFAOYSA-N
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Description

3-Phenylthiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with a phenyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 3-Phenylthiophene-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction is a key process where this compound plays a significant role . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two different organic compounds. The downstream effects of this reaction include the formation of new organic compounds with complex structures, which can be used in various applications, including drug synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability can be significantly affected by these factors .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of new drugs .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . The rate of hydrolysis of this compound is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the action environment plays a crucial role in the performance of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylthiophene-2-boronic acid pinacol ester typically involves the borylation of 3-phenylthiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylthiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Bases (e.g., NaOH) or acids (e.g., HCl).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: 3-Phenylthiophene.

    Oxidation: 3-Phenylthiophene-2-ol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylthiophene-2-boronic acid pinacol ester is unique due to the presence of both a phenyl group and a thiophene ring, which enhances its reactivity and versatility in organic synthesis. The combination of these functional groups allows for the formation of more complex and diverse molecular structures compared to its analogs.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-13(10-11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBGZFPHIHLLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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